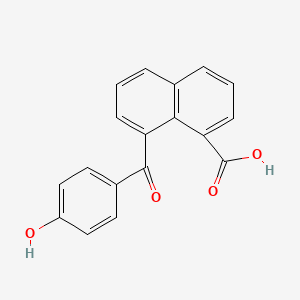![molecular formula C16H18IN3 B14738925 N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline CAS No. 3010-41-1](/img/structure/B14738925.png)
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline is an organic compound with the molecular formula C16H18IN3. It is a member of the azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is notable for its vibrant color and is often used in dye chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline typically involves the diazotization of N,N-diethylaniline followed by coupling with 4-iodoaniline. The reaction conditions generally include:
Diazotization: N,N-diethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-iodoaniline in an alkaline medium (often using sodium hydroxide, NaOH) to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd-C) are used.
Substitution: Electrophilic reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Depending on the conditions, products can include nitroso compounds or nitro compounds.
Reduction: The major products are the corresponding amines.
Substitution: Products vary based on the substituent introduced, such as brominated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved often include electron transfer and radical formation, which can affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-4-[(E)-(4-bromophenyl)diazenyl]aniline
- N,N-Diethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
- N,N-Diethyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline
Uniqueness
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interactions, such as in the synthesis of complex organic molecules and in photochemical studies.
Propiedades
Número CAS |
3010-41-1 |
|---|---|
Fórmula molecular |
C16H18IN3 |
Peso molecular |
379.24 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[(4-iodophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18IN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3 |
Clave InChI |
WUSIWQQXIJYWDH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


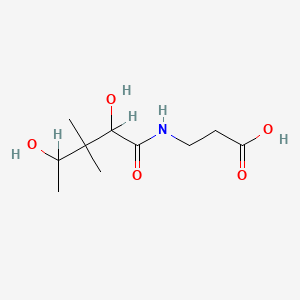

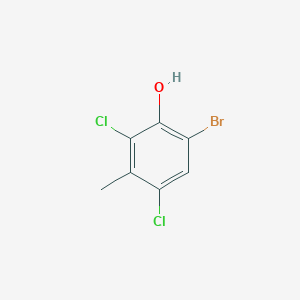
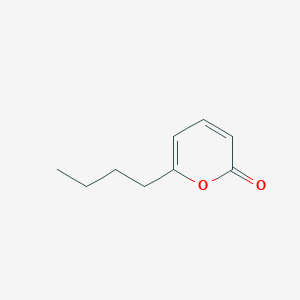
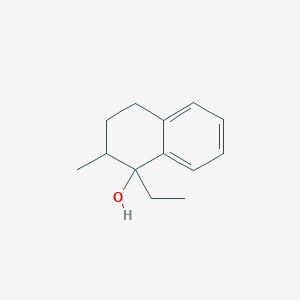


![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)


![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
